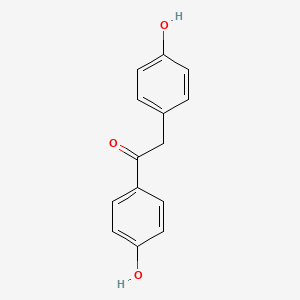

1,2-Bis(4-hydroxyphenyl)ethanone

CAS No.: 3669-47-4

Cat. No.: VC7093261

Molecular Formula: C14H12O3

Molecular Weight: 228.247

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3669-47-4 |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.247 |

| IUPAC Name | 1,2-bis(4-hydroxyphenyl)ethanone |

| Standard InChI | InChI=1S/C14H12O3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,15-16H,9H2 |

| Standard InChI Key | HZPYKPXLYFNHFD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1,2-Bis(4-hydroxyphenyl)ethanone possesses the molecular formula C₁₄H₁₂O₃ and a molar mass of 228.24 g/mol. Its IUPAC name, 1,2-bis(4-hydroxyphenyl)ethanone, reflects the presence of two hydroxyphenyl groups at the 1- and 2-positions of an ethanone backbone. The compound’s structure is defined by the SMILES notation C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)O, which highlights the symmetric arrangement of phenolic -OH groups.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 3669-47-4 | |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| IUPAC Name | 1,2-bis(4-hydroxyphenyl)ethanone | |

| InChIKey | HZPYKPXLYFNHFD-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Features

The compound’s planar structure facilitates strong intermolecular hydrogen bonding via its phenolic -OH groups, influencing its crystallinity and solubility. While experimental X-ray diffraction data remain limited, analogous compounds such as 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone (CAS 119-52-8) exhibit similar packing motifs, with methoxy substituents altering solubility profiles . Spectroscopic analyses, including IR and NMR, would likely reveal characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and phenolic -OH (broad ~3200–3600 cm⁻¹) groups, though specific data for this compound require further validation .

Synthesis and Production

Laboratory-Scale Synthesis

1,2-Bis(4-hydroxyphenyl)ethanone is typically synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and formaldehyde under alkaline conditions. This reaction proceeds through enolate formation, followed by nucleophilic attack and dehydration, yielding the target compound as a crystalline solid. Alternative routes include Friedel-Crafts acylation of hydroquinone with acetyl chloride, though this method may suffer from regioselectivity challenges.

Table 2: Representative Synthetic Protocol

| Parameter | Condition |

|---|---|

| Reactants | 4-hydroxyacetophenone, formaldehyde |

| Catalyst | NaOH (10% aqueous) |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and purity. Advanced purification techniques such as recrystallization from ethanol-water mixtures or column chromatography are critical for removing byproducts like unreacted starting materials or oligomeric species. Industrial batches prioritize cost efficiency, with solvent recovery systems minimizing waste.

Physicochemical Properties

Solubility and Stability

1,2-Bis(4-hydroxyphenyl)ethanone exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its phenolic groups confer moderate acidity (pKa ~10), enabling deprotonation under basic conditions. The compound is stable at room temperature but may undergo oxidation upon prolonged exposure to air, necessitating storage in inert atmospheres.

Research Findings and Biological Activity

Antioxidant Capacity

The compound’s phenolic hydroxyl groups enable radical scavenging, as demonstrated in assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction. Comparative studies with 4,4'-dihydroxybenzophenone show comparable activity, attributable to hydrogen atom donation from -OH groups. Such properties position it as a candidate for mitigating oxidative stress in neurodegenerative or inflammatory diseases.

Applications in Materials Science

Polymer Synthesis

As a bifunctional monomer, 1,2-bis(4-hydroxyphenyl)ethanone participates in polycondensation reactions with diacids or diisocyanates to form high-performance polyesters and polyurethanes. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for coatings and adhesives.

Coordination Chemistry

The compound’s ability to act as a bidentate ligand facilitates the synthesis of metal-organic frameworks (MOFs). Complexes with transition metals (e.g., Cu²⁺, Fe³⁺) show promise in catalysis and gas storage applications, though research in this area remains exploratory.

Future Directions and Challenges

Pharmacological Optimization

Structural modifications, such as halogenation or sulfonation, could enhance the compound’s bioavailability and receptor specificity. In vivo toxicology studies are urgently needed to evaluate its safety profile and therapeutic index.

Green Chemistry Approaches

Developing solvent-free synthetic routes or biocatalytic methods (e.g., using lipases) may reduce environmental impact. Lifecycle assessments comparing traditional and novel methodologies will guide sustainable production practices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume